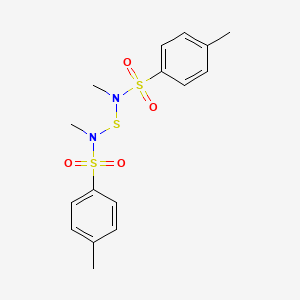
N,N'-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfanediyl group linking two N,4-dimethylbenzene-1-sulfonamide moieties, making it a unique structure within the sulfonamide family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) typically involves the reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids. This can be achieved through both electrochemical and chemical methods. The electrochemical synthesis is carried out in aqueous ethanol at pH 7.0, yielding pure N,N-diarylsulfonyl derivatives in 55–76% yield. The chemical synthesis, on the other hand, is performed in water at pH 2.0, providing pure N-arylsulfonyl-3-arylsulfonyl derivatives in 75–85% yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitroso group if present in intermediates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties, similar to other sulfonamides.
Medicine: Explored for its potential therapeutic applications, particularly in treating bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating various bacterial infections.
Uniqueness
N,N’-Sulfanediylbis(N,4-dimethylbenzene-1-sulfonamide) is unique due to its specific structural features, including the sulfanediyl linkage and the presence of two N,4-dimethylbenzene-1-sulfonamide moieties. This structure may confer distinct chemical and biological properties compared to other sulfonamides.
Propriétés
Numéro CAS |
63295-09-0 |
|---|---|
Formule moléculaire |
C16H20N2O4S3 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N,4-dimethyl-N-[methyl-(4-methylphenyl)sulfonylamino]sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S3/c1-13-5-9-15(10-6-13)24(19,20)17(3)23-18(4)25(21,22)16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
Clé InChI |
JNNSJAXIHKPDHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)SN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



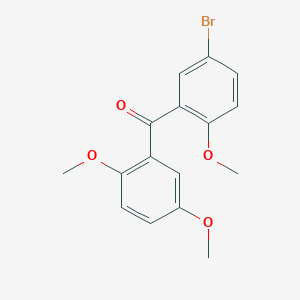
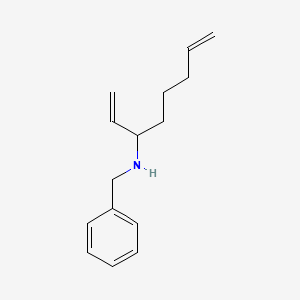

![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
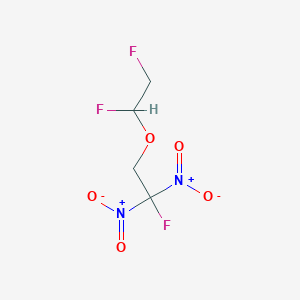
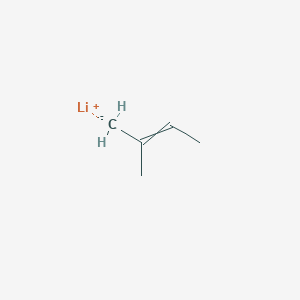

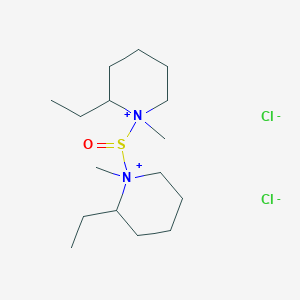
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
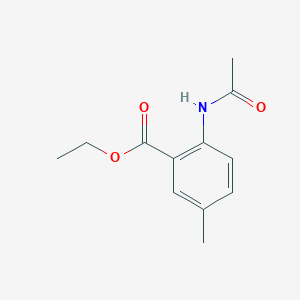
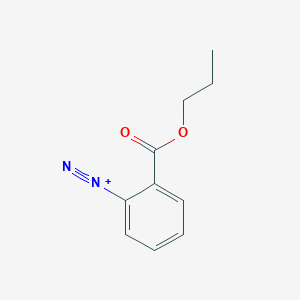
![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
